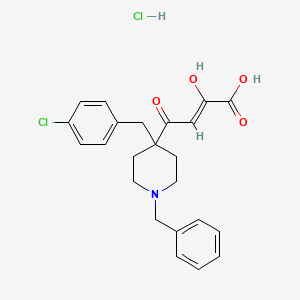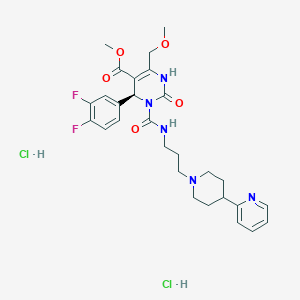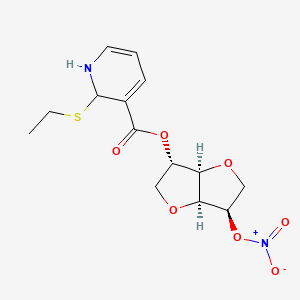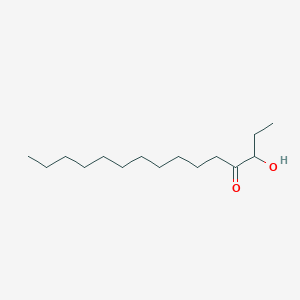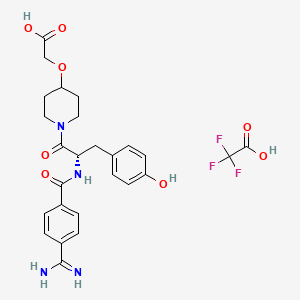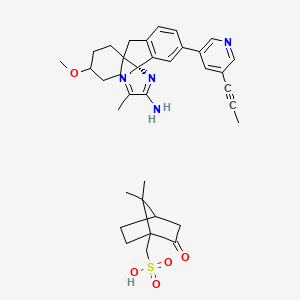![molecular formula C25H22N6 B608506 5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline CAS No. 1432597-26-6](/img/structure/B608506.png)
5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline
概要
説明
LDN-212854 is a potent and selective inhibitor of bone morphogenetic protein type I receptor kinases. It is particularly effective in inhibiting activin receptor-like kinase 2 (IC50: 1.3 nM) and activin receptor-like kinase 1 (IC50: 2.40 nM) . This compound is used in the research of fibrodysplasia ossificans progressiva and various cancers, including hepatocellular carcinoma .
科学的研究の応用
LDN-212854 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of bone morphogenetic protein type I receptor kinases.
Biology: It is used to investigate the role of bone morphogenetic protein signaling in various biological processes.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for diseases like fibrodysplasia ossificans progressiva and hepatocellular carcinoma.
Industry: It is used in the development of new drugs targeting bone morphogenetic protein signaling pathways
作用機序
LDN-212854 exerts its effects by inhibiting bone morphogenetic protein type I receptor kinases, particularly activin receptor-like kinase 2 and activin receptor-like kinase 1. This inhibition prevents the phosphorylation of SMAD1/5/8 proteins, which are downstream effectors in the bone morphogenetic protein signaling pathway. By blocking this pathway, LDN-212854 can suppress the expression of genes involved in cell proliferation and differentiation, thereby inhibiting tumor growth and progression .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化学分析
Biochemical Properties
The compound 5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline has been identified as a strategic compound for optical applications due to several key characteristics . It has tunable photophysical properties, and electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors
Molecular Mechanism
It is known that electron-donating groups at position 7 on the fused ring favor large absorption/emission intensities
準備方法
The synthesis of LDN-212854 involves several steps, starting with the preparation of the core structure, which is a quinoline derivative. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials to form the quinoline core.
Functionalization: The core structure is then functionalized by introducing various substituents at specific positions.
Final assembly: The final step involves the coupling of the functionalized core with other necessary components to form LDN-212854.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
化学反応の分析
LDN-212854 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
LDN-212854 is often compared with other bone morphogenetic protein inhibitors, such as LDN-193189 and LDN-214117. While all these compounds inhibit bone morphogenetic protein type I receptor kinases, LDN-212854 is unique in its higher selectivity for activin receptor-like kinase 2 and activin receptor-like kinase 1. This selectivity makes it a more potent inhibitor in certain biological contexts .
Similar Compounds
LDN-193189: Another potent inhibitor of bone morphogenetic protein type I receptor kinases, but with different selectivity profiles.
LDN-214117: A compound with similar inhibitory effects but different pharmacokinetic properties.
特性
IUPAC Name |
5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDGBGOVJPEFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1432597-26-6 | |
| Record name | 1432597-26-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



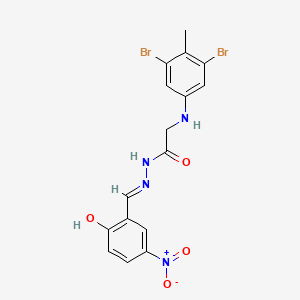
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)


